1,4-Bis(2-bromoethyl)-2,5-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(2-bromoethyl)-2,5-dimethoxybenzene is an organic compound with the molecular formula C12H16Br2O2 It is a derivative of benzene, featuring two bromoethyl groups and two methoxy groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Bis(2-bromoethyl)-2,5-dimethoxybenzene can be synthesized through a multi-step processThe reaction typically requires the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in the presence of a solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(2-bromoethyl)-2,5-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The bromoethyl groups can be reduced to ethyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane or chloroform.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of 1,4-bis(2-substituted-ethyl)-2,5-dimethoxybenzene derivatives.
Oxidation: Formation of 1,4-bis(2-bromoethyl)-2,5-diformylbenzene or 1,4-bis(2-bromoethyl)-2,5-dicarboxybenzene.
Reduction: Formation of 1,4-bis(2-ethyl)-2,5-dimethoxybenzene.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(2-bromoethyl)-2,5-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized benzene derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,4-Bis(2-bromoethyl)-2,5-dimethoxybenzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the methoxy groups are converted to more oxidized forms, altering the compound’s chemical properties. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(2-bromoethoxy)benzene: Similar structure but with ethoxy groups instead of methoxy groups.
1,4-Dibromo-2,5-dimethoxybenzene: Lacks the ethyl groups, only has bromine and methoxy groups attached to the benzene ring.
1,4-Bis(2-chloroethyl)-2,5-dimethoxybenzene: Similar structure but with chlorine atoms instead of bromine atoms.
Uniqueness
1,4-Bis(2-bromoethyl)-2,5-dimethoxybenzene is unique due to the presence of both bromoethyl and methoxy groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various chemical transformations and applications in different fields of research.
Eigenschaften
CAS-Nummer |
64425-63-4 |
---|---|
Molekularformel |
C12H16Br2O2 |
Molekulargewicht |
352.06 g/mol |
IUPAC-Name |
1,4-bis(2-bromoethyl)-2,5-dimethoxybenzene |
InChI |
InChI=1S/C12H16Br2O2/c1-15-11-7-10(4-6-14)12(16-2)8-9(11)3-5-13/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
MPCPIXXWLGLTSB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1CCBr)OC)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.